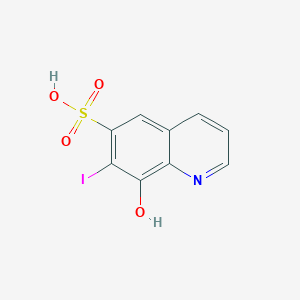
5-Bromo-2-hydroxy-N'-(1-(4-methylphenyl)ethylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O2 and a molecular weight of 347.214 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-methylacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. The hydrazide group can also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the brominated phenol structure but lacks the hydrazide group.
4-Methylbenzohydrazide: Contains the hydrazide group but lacks the brominated phenol structure.
Uniqueness
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide is unique due to the combination of its brominated phenol and hydrazide functionalities, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
303064-95-1 |
|---|---|
Formule moléculaire |
C16H15BrN2O2 |
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-5-12(6-4-10)11(2)18-19-16(21)14-9-13(17)7-8-15(14)20/h3-9,20H,1-2H3,(H,19,21)/b18-11+ |
Clé InChI |
YXPOIKXAILYFSQ-WOJGMQOQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C=CC(=C2)Br)O)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=O)C2=C(C=CC(=C2)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)
